molecular formula C18H19NO5 B5630879 N-[2-(3,4-dimethoxyphenyl)ethyl]-2H-1,3-benzodioxole-5-carboxamide

N-[2-(3,4-dimethoxyphenyl)ethyl]-2H-1,3-benzodioxole-5-carboxamide

Cat. No.: B5630879
M. Wt: 329.3 g/mol
InChI Key: QTMNLMSRCFOTQP-UHFFFAOYSA-N
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Description

N-[2-(3,4-dimethoxyphenyl)ethyl]-2H-1,3-benzodioxole-5-carboxamide is a complex organic compound with a molecular formula of C18H19NO5

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(3,4-dimethoxyphenyl)ethyl]-2H-1,3-benzodioxole-5-carboxamide typically involves multiple steps. One common method includes the reaction of 3,4-dimethoxyphenethylamine with 2H-1,3-benzodioxole-5-carboxylic acid in the presence of coupling agents such as EDCI.HCl and DMAP in an anhydrous dichloromethane solvent . The reaction is carried out under nitrogen protection, initially at 0°C, followed by stirring at room temperature for 24 hours . The product is then purified through recrystallization using dichloromethane-ethyl acetate .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

N-[2-(3,4-dimethoxyphenyl)ethyl]-2H-1,3-benzodioxole-5-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the amide or aromatic positions using reagents like halogens or alkylating agents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in tetrahydrofuran (THF) at low temperatures.

    Substitution: Halogens (e.g., bromine) in the presence of a catalyst like iron(III) chloride.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.

Scientific Research Applications

N-[2-(3,4-dimethoxyphenyl)ethyl]-2H-1,3-benzodioxole-5-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[2-(3,4-dimethoxyphenyl)ethyl]-2H-1,3-benzodioxole-5-carboxamide involves its interaction with specific molecular targets and pathways. For instance, it may bind to receptors or enzymes, modulating their activity and leading to various biological effects. In the context of neurodegenerative diseases, the compound has been shown to interact with amyloid proteins, reducing their toxic effects on nerve cells .

Comparison with Similar Compounds

Similar Compounds

    N-[2-(3,4-dimethoxyphenyl)ethyl]acetamide: Shares a similar structure but lacks the benzodioxole ring.

    3,4-Dimethoxyphenethylamine: A simpler compound with similar functional groups but different overall structure.

Uniqueness

N-[2-(3,4-dimethoxyphenyl)ethyl]-2H-1,3-benzodioxole-5-carboxamide is unique due to the presence of both the benzodioxole ring and the dimethoxyphenyl group, which confer distinct chemical and biological properties. This combination of structural features makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

N-[2-(3,4-dimethoxyphenyl)ethyl]-1,3-benzodioxole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19NO5/c1-21-14-5-3-12(9-16(14)22-2)7-8-19-18(20)13-4-6-15-17(10-13)24-11-23-15/h3-6,9-10H,7-8,11H2,1-2H3,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QTMNLMSRCFOTQP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)CCNC(=O)C2=CC3=C(C=C2)OCO3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19NO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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